2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide
Description
This compound features a bicyclic thiazolo[4,5-d]pyrimidine core substituted with an ethylthio group at position 2, a p-tolyl group at position 6, and a ketone moiety at positions 5 and 5. The acetamide side chain at position 4 is further substituted with an o-tolyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with synthetic strategies for bioactive thioether-linked pyrimidinones .
Properties
Molecular Formula |
C23H22N4O3S2 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O3S2/c1-4-31-22-25-20-19(32-22)21(29)27(16-11-9-14(2)10-12-16)23(30)26(20)13-18(28)24-17-8-6-5-7-15(17)3/h5-12H,4,13H2,1-3H3,(H,24,28) |
InChI Key |
IYYKUPZHTNZYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the ethylsulfanyl and 4-methylphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups in the thiazolo[4,5-d]pyrimidine core can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl groups results in alcohols.
Scientific Research Applications
2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The target compound’s thiazolo[4,5-d]pyrimidine core distinguishes it from simpler dihydropyrimidinone derivatives. For example, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () lacks the fused thiazole ring, instead possessing a monocyclic 1,6-dihydropyrimidin-4-one system.
Substituent Analysis
- Thioether Linkage : Both the target compound and the compound in feature a thioether group. However, the target’s ethylthio substituent may enhance lipophilicity compared to the benzylthio group in 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides .
- Aromatic Substitutions: The p-tolyl and o-tolyl groups in the target compound introduce steric and electronic effects distinct from the benzyl or unsubstituted phenyl groups in analogs.
Physicochemical and Functional Implications
- Lipophilicity : The ethylthio and o-tolyl groups in the target compound may increase logP compared to benzyl-substituted analogs, influencing membrane permeability .
- Lumping Strategy Relevance : Per , the target could be grouped with other thioether-linked pyrimidines in computational models due to shared reactivity or degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
